3-aminopyridine-2(1H)-thione

Catalog No.
S678945
CAS No.
38240-21-0
M.F
C5H6N2S
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-aminopyridine-2(1H)-thione

CAS Number

38240-21-0

Product Name

3-aminopyridine-2(1H)-thione

IUPAC Name

3-amino-1H-pyridine-2-thione

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N

SMILES

C1=CNC(=S)C(=C1)N

Canonical SMILES

C1=CNC(=S)C(=C1)N

The exact mass of the compound 3-aminopyridine-2(1H)-thione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminopyridine-2(1H)-thione, CAS 38240-21-0, is a bifunctional pyridine derivative featuring a critical spatial arrangement of its amino and thione groups. Unlike simpler aminopyridines or pyridinethiones, its value in synthesis and materials science is defined by the adjacent positioning of a nucleophilic amino group at the C3 position and a thione moiety at the C2 position. This specific structure enables it to function as a potent N,S-bidentate chelating ligand and a highly specific precursor for regiospecific cyclization reactions, properties not available in its close structural analogs. [1]

Procuring a simpler analog like 3-aminopyridine or pyridine-2-thione as a cost-saving measure will lead to synthesis failure in key applications. Substituting with 3-aminopyridine eliminates the thione group, which is essential for N,S-bidentate chelation and for serving as the sulfur source in fused thiazole ring synthesis. [1] Conversely, substituting with pyridine-2-thione removes the 3-amino group, a required nucleophilic center for constructing fused heterocyclic systems like thiazolo[5,4-b]pyridines. The specific 3-amino isomerism also dictates a unique electronic and reactivity profile compared to 2- or 4-aminopyridine, making this exact compound non-interchangeable for processes dependent on its specific reactivity.

Essential Precursor for Regiospecific Thiazolo[5,4-b]pyridine Synthesis

The adjacent 3-amino and 2-thione functionalities are structurally mandatory for the synthesis of the thiazolo[5,4-b]pyridine scaffold, a core component in various kinase inhibitors. [1] This specific arrangement allows for a direct Hantzsch-type condensation to form the fused thiazole ring. Using a comparator like 3-aminopyridine (lacks the thione) or pyridine-2-thione (lacks the amino group) makes this specific and crucial cyclization reaction mechanistically impossible. The procurement of this exact isomer is therefore a prerequisite for this synthetic pathway.

Evidence DimensionRegiospecific Cyclization Suitability
Target Compound DataEnables direct synthesis of the therapeutically relevant thiazolo[5,4-b]pyridine core.
Comparator Or Baseline3-Aminopyridine or Pyridine-2-thione lack the required adjacent functional groups, making this synthesis pathway inaccessible.
Quantified DifferenceQualitative; enables a critical synthetic route not possible with close analogs.
ConditionsSynthesis of fused heterocyclic systems, particularly thiazolo[5,4-b]pyridines and related structures.

For research and manufacturing in medicinal chemistry targeting specific fused heterocyclic scaffolds, this exact isomer is non-negotiable, directly impacting precursor selection.

Enables Stable N,S-Chelation for Tunable Redox Behavior in Metal Complexes

As a bidentate N,S ligand, 3-aminopyridine-2(1H)-thione forms stable five-membered chelate rings with transition metals like copper(II). This coordination geometry results in complexes with distinct and quasi-reversible redox behavior, a key feature for applications in catalysis and electrochemical sensing. [1] In contrast, 3-aminopyridine (a monodentate N-donor) and pyridine-2-thione (primarily a monodentate S-donor) form complexes with lower stability and different coordination geometries, which in turn leads to significantly different and often less stable electrochemical profiles. [2]

Evidence DimensionRedox Behavior of Copper(II) Complex
Target Compound DataForms a stable bidentate N,S chelate, facilitating a quasi-reversible Cu(II)/Cu(I) redox process.
Comparator Or BaselineMonodentate ligands like 3-aminopyridine or pyridine-2-thione form less stable complexes with altered coordination spheres and different redox potentials.
Quantified DifferenceQualitative shift from stable bidentate to less stable monodentate coordination, fundamentally altering the electrochemical properties of the resulting metal complex.
ConditionsCyclic voltammetry of metal complexes in non-aqueous solvents like DMFA.

This specific N,S chelation is critical for developing catalysts or electroactive materials where the metal center's stability and redox potential must be precisely controlled.

Enhanced Surface Adsorption Potential for Corrosion Inhibition

The molecular structure of 3-aminopyridine-2(1H)-thione contains three potential centers for adsorption onto a metal surface: the pyridine ring nitrogen, the exocyclic sulfur atom, and the amino group nitrogen. This multi-point binding capability is a key characteristic for high-efficiency corrosion inhibitors. As a baseline, the simpler comparator pyridine-2-thiol (lacking the 3-amino group) has demonstrated high inhibition efficiency (IE) of over 85% for brass in acidic media. [1] The addition of the 3-amino group provides a third strong adsorption site, which is expected to form a more stable and dense protective film, a critical attribute for developing next-generation inhibitor formulations that outperform simpler structures.

Evidence DimensionNumber of Active Adsorption Sites
Target Compound Data3 (Pyridine N, Thione S, Amino N)
Comparator Or BaselinePyridine-2-thione: 2 sites (Pyridine N, Thione S). 3-Aminopyridine: 2 sites (Pyridine N, Amino N).
Quantified Difference+1 adsorption site (Sulfur or Amino group) compared to its parent structures.
ConditionsAdsorption onto metal surfaces in corrosive (e.g., acidic) environments.

For developing high-performance anti-corrosion formulations, its multi-site binding capability offers a clear structural advantage for stronger surface adhesion over simpler inhibitors.

Mandatory Building Block for Fused Heterocyclic Pharmaceuticals

This compound is the correct choice when the synthetic target is a fused thiazolo[5,4-b]pyridine or a related scaffold. Its unique, fixed arrangement of the amino and thione groups is essential for the required cyclization reaction, as demonstrated in the synthesis of novel c-KIT kinase inhibitors. [1]

Bidentate N,S Ligand for Redox-Active Catalysts and Materials

Where the goal is to create a metallo-organic complex with a stable and well-defined, quasi-reversible redox cycle, the N,S-bidentate chelating nature of this ligand is a key advantage. This is particularly relevant for developing novel catalysts or electrochemical sensors where electron transfer properties are paramount. [2]

Component for High-Performance Corrosion Inhibitor Formulations

This compound is a strong candidate for inclusion in advanced corrosion inhibitor packages, especially for protecting copper alloys and steel in acidic environments. Its three distinct adsorption sites (N-ring, N-amino, S-thione) provide a mechanism for forming a more robust and stable protective layer compared to inhibitors with fewer binding points. [3]

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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